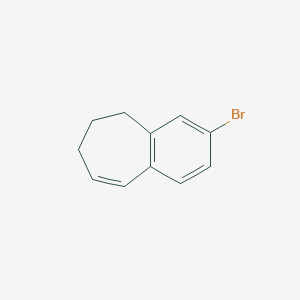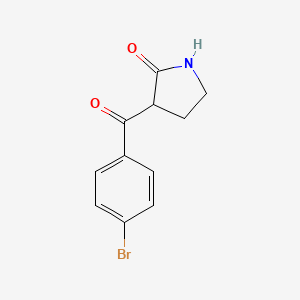
3-(4-Bromobenzoyl)pyrrolidin-2-one
Overview
Description
3-(4-Bromobenzoyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties
Preparation Methods
The synthesis of 3-(4-Bromobenzoyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine . Another method includes the use of a one-pot three-component 1,3-dipolar cycloaddition reaction, where 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one reacts with azomethine ylides generated in situ from tyrosine, glycine, and isatin . These reactions typically require specific conditions such as controlled temperature and the presence of catalysts to achieve high yields.
Chemical Reactions Analysis
3-(4-Bromobenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions to form spiropyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Bromobenzoyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can undergo electrophilic substitution reactions, allowing the compound to interact with various biological molecules. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to target proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
3-(4-Bromobenzoyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the bromobenzoyl group, resulting in different reactivity and applications.
3-(4-Chlorobenzoyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-(4-Methylbenzoyl)pyrrolidin-2-one: Contains a methyl group instead of bromine, affecting its biological activity and applications.
Properties
IUPAC Name |
3-(4-bromobenzoyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)10(14)9-5-6-13-11(9)15/h1-4,9H,5-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZJMPTUCLHTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595015 | |
| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328546-97-0 | |
| Record name | 3-(4-Bromobenzoyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


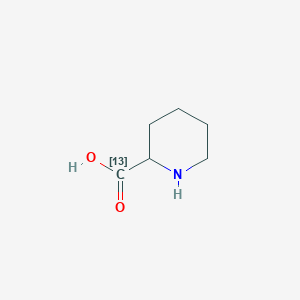

![[(3Ar,5R,6S,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 2-chloroacetate](/img/structure/B1626933.png)
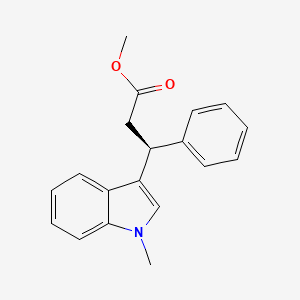
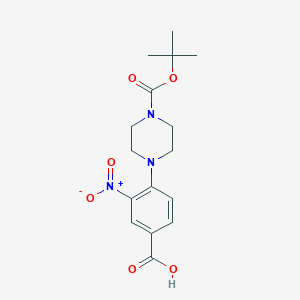
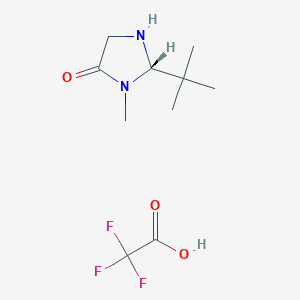
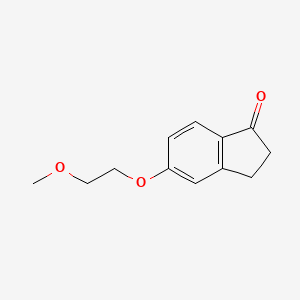
![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)
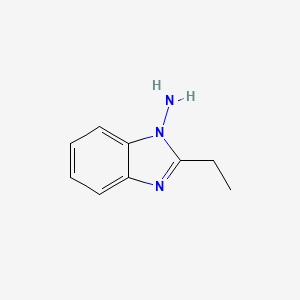
![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![4-[(Propan-2-yl)amino]oxane-4-carboxylic acid](/img/structure/B1626945.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)

